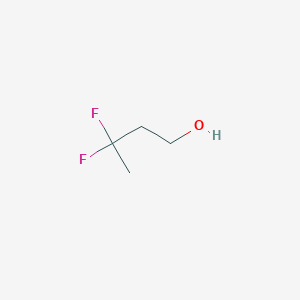

3,3-Difluorobutan-1-ol

描述

Significance of Organofluorine Compounds in Modern Science

Organofluorine compounds, which are organic compounds containing at least one carbon-fluorine bond, are integral to numerous scientific and industrial fields. numberanalytics.com The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, impart valuable characteristics to these compounds. numberanalytics.comwikipedia.orgnih.gov

Impact of Fluorine in Medicinal Chemistry and Drug Design

The incorporation of fluorine is a widely used strategy in the development of pharmaceuticals. scispace.com Fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. nih.govconsensus.app This is because the strong carbon-fluorine bond is resistant to metabolic cleavage, and the presence of fluorine can alter a molecule's lipophilicity, which affects its absorption and distribution in the body. scispace.comnih.gov A significant number of modern drugs contain fluorine, including the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory celecoxib (B62257) (Celebrex). numberanalytics.com In fact, in some recent years, over half of all newly approved synthetic drugs have contained fluorine. acs.org

Role of Fluorine in Materials Science and Advanced Materials

In materials science, fluorine is a key component in the creation of high-performance materials. numberanalytics.com Fluoropolymers, such as Polytetrafluoroethylene (PTFE), are well-known for their exceptional chemical resistance and thermal stability. numberanalytics.com The introduction of fluorine can also modify a material's surface energy, leading to properties like water and oil repellency. numberanalytics.com Furthermore, fluorinated compounds are used in the development of advanced electronic and optoelectronic materials, as the fluorine atom can lower the HOMO and LUMO energy levels, improving electron injection and oxidative stability. rsc.org

Broader Applications in Agrochemicals and Specialty Chemicals

The influence of organofluorine chemistry extends to the agrochemical industry, where it has been instrumental in developing more effective and stable pesticides, herbicides, and fungicides. numberanalytics.comnumberanalytics.com Well-known examples include the insecticide fipronil (B1672679) and the herbicide flumioxazin. numberanalytics.comnumberanalytics.com The metabolic stability conferred by fluorine means that these agrochemicals can remain active for longer periods. wikipedia.org Beyond agriculture, fluorinated compounds serve as essential specialty chemicals, including fluorosurfactants and various organofluorine reagents like triflic acid, which are valued for their unique reactivity and utility in organic synthesis. wikipedia.org

Overview of 3,3-Difluorobutan-1-ol within the Fluorinated Alcohol Class

Fluorinated alcohols are a specific class of organofluorine compounds that have garnered significant interest as reaction media and promoters in organic synthesis. nih.govresearchgate.net Their strong hydrogen-bonding ability and low nucleophilicity make them unique solvents that can facilitate various chemical transformations. nih.govresearchgate.net

Structural Context and Unique Fluorination Pattern

This compound is a primary alcohol with a four-carbon chain. Its defining feature is the presence of two fluorine atoms on the same carbon atom (a gem-difluoro group) at the third position. This gem-difluorination is a key structural motif that significantly influences the molecule's properties. rsc.org The C-CF2-C bond angle is notably wider than in non-fluorinated counterparts, which can alter molecular conformation. chemrxiv.org This specific fluorination pattern differentiates it from other fluorinated butanols, such as those with a single fluorine atom or vicinal difluorides (fluorine on adjacent carbons). beilstein-journals.orgnih.gov

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 858359-36-1 |

| Molecular Formula | C4H8F2O |

| Molecular Weight | 110.1 g/mol |

| IUPAC Name | This compound |

| SMILES Code | CC(F)(F)CCO |

| MDL Number | MFCD28139365 |

| Data sourced from multiple chemical suppliers. sigmaaldrich.combldpharm.com |

Research Rationale and Academic Relevance

The academic interest in this compound stems from its potential as a building block in the synthesis of more complex fluorinated molecules. The gem-difluoro group is considered a bioisostere of a carbonyl group or an ether oxygen atom, meaning it can mimic these groups in biological systems. rsc.org This makes it a valuable fragment for designing new drug candidates. researchgate.net Research has explored the synthesis of this compound, for instance, in a three-step process starting from 4-hydroxybutan-2-one. soton.ac.uk Furthermore, the study of fluorinated alcohols like this compound contributes to a deeper understanding of how fluorine substitution impacts molecular interactions and reactivity, which is crucial for the rational design of new functional molecules in medicine, materials, and agriculture. ulisboa.ptacs.org

Structure

3D Structure

属性

IUPAC Name |

3,3-difluorobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F2O/c1-4(5,6)2-3-7/h7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLPSCFWTARLNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858359-36-1 | |

| Record name | 3,3-difluorobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 3,3 Difluorobutan 1 Ol

Established and Emerging Synthetic Routes

The preparation of 3,3-Difluorobutan-1-ol can be approached through several synthetic pathways. These routes primarily involve the introduction of fluorine atoms onto a butane (B89635) backbone or the chemical modification of already fluorinated starting materials.

Fluorination of Butan-1-ol Derivatives

A primary method for synthesizing this compound involves the direct fluorination of suitable butan-1-ol derivatives. This transformation is typically achieved using specialized fluorinating agents that can replace hydroxyl groups or other functionalities with fluorine.

(Diethylamino)sulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are prominent reagents for the deoxofluorination of alcohols. cas.cncommonorganicchemistry.com These reagents are effective in converting alcohols to the corresponding alkyl fluorides. commonorganicchemistry.comsigmaaldrich.com DAST is a widely used reagent for this purpose, but its thermal instability, with a tendency to detonate at elevated temperatures, limits its use to smaller-scale preparations. sigmaaldrich.comthieme-connect.de

Deoxo-Fluor is presented as a more thermally stable alternative to DAST, often providing better or comparable yields in fluorination reactions. commonorganicchemistry.comsigmaaldrich.comenamine.net It can convert alcohols to alkyl fluorides, aldehydes and ketones to gem-difluorides, and carboxylic acids to their corresponding acid fluorides. sigmaaldrich.comenamine.net Other fluorinating agents like PyFluor, XtalFluor, and Fluolead have also been developed, offering advantages such as improved stability, chemoselectivity, and reduced side reactions like elimination. cas.cnsigmaaldrich.com

| Fluorinating Agent | Key Characteristics | Primary Applications |

|---|---|---|

| DAST (Diethylaminosulfur trifluoride) | Highly effective but thermally unstable, potential for side reactions. sigmaaldrich.comthieme-connect.denumberanalytics.com | Deoxyfluorination of alcohols, aldehydes, and ketones. numberanalytics.comresearchgate.net |

| Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) | More thermally stable than DAST, often with better yields. commonorganicchemistry.comenamine.net | Conversion of alcohols to alkyl fluorides, aldehydes/ketones to gem-difluorides. sigmaaldrich.comenamine.net |

| PyFluor (2-Pyridinesulfonyl fluoride) | Chemoselective, minimal elimination byproducts, good thermal and chemical stability. sigmaaldrich.com | General deoxyfluorination of primary and secondary alcohols. sigmaaldrich.com |

The success of fluorination reactions is highly dependent on the reaction conditions. For instance, reactions with DAST are typically conducted at mild temperatures, from 0 °C to room temperature, often in dichloromethane (B109758) (DCM) as a solvent. commonorganicchemistry.com More reactive substrates may necessitate temperatures as low as -78 °C. commonorganicchemistry.comthieme-connect.de Careful control of temperature is crucial to minimize side reactions, such as elimination or rearrangement. numberanalytics.com

Optimization strategies often involve the choice of solvent and the management of byproducts. The use of continuous-flow microreactors has emerged as a valuable technique for fluorination reactions, offering improved safety, efficiency, and scalability. durham.ac.uk These systems allow for precise control over reaction parameters and can incorporate immobilized reagents and scavengers to enhance product purity. durham.ac.uk For PyFluor, the use of a strong Brønsted base like DBU or MTBD is required, with reactions typically run at room temperature in toluene (B28343) or ethereal solvents. sigmaaldrich.com

| Fluorinating Agent | Typical Solvent | Temperature Range | Key Considerations |

|---|---|---|---|

| DAST | Dichloromethane (DCM) commonorganicchemistry.com | -78 °C to Room Temperature commonorganicchemistry.comthieme-connect.de | Sensitive to moisture; potential for elimination/rearrangement side reactions. numberanalytics.com |

| Deoxo-Fluor | Various organic solvents | Mild conditions sigmaaldrich.com | Reacts violently with water, requires dry atmosphere. enamine.net |

| PyFluor | Toluene, ethereal solvents sigmaaldrich.com | Room Temperature sigmaaldrich.com | Requires a strong Brønsted base (e.g., DBU). sigmaaldrich.com |

Reduction of Fluorinated Ketones and Carboxylic Acids

An alternative synthetic route to this compound involves the reduction of corresponding fluorinated ketones or carboxylic acids. For example, 3,3-difluorobutanoic acid or 3,3-difluorobutan-2-one (B1660780) can serve as precursors. uni.lunih.gov The carboxylic acid group can undergo reduction to a primary alcohol. vulcanchem.com Similarly, the keto group in 3,3-difluorobutan-2-one can be reduced to a secondary alcohol, which would yield 3,3-difluorobutan-2-ol. uni.lu To obtain the primary alcohol, this compound, one would start from 3,3-difluorobutanal (B6157768) or a derivative of 3,3-difluorobutanoic acid.

Common reducing agents for converting carboxylic acids and their derivatives to alcohols include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), often in combination with other reagents. mdpi.com The choice of reducing agent and reaction conditions is critical to achieve the desired transformation without affecting the fluorine atoms. For instance, the reduction of β-ketophosphonates has been achieved using LiBH₄, DIBAL-H, and catecholborane. mdpi.com

Strategies for Stereoselective Synthesis

The creation of a specific stereoisomer of this compound, which has a stereocenter at the C-1 position if the fluorine substitution pattern creates chirality, necessitates stereoselective synthetic methods.

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct a chemical reaction to produce a specific stereoisomer. cyu.fracs.org After the desired stereoselective transformation, the auxiliary is removed. Fluorinated chiral auxiliaries, such as those derived from trifluoromethylated oxazolidines (FOX), have been developed for highly diastereoselective alkylation, hydroxylation, and fluorination reactions. cyu.fracs.org These methods can provide access to enantiopure acids, aldehydes, and alcohols. cyu.fr

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov For instance, the synthesis of optically active organofluorides has been achieved using arabinose as a chiral starting material. nih.gov While the direct application to this compound is not explicitly detailed in the provided results, these general strategies are fundamental to the asymmetric synthesis of fluorinated compounds. psu.eduacs.orgacs.org

Chemoenzymatic and Asymmetric Catalysis

The integration of enzymatic processes with chemical synthesis, known as chemoenzymatic synthesis, offers a powerful approach for producing chiral molecules with high selectivity. umich.edu While specific chemoenzymatic routes designed exclusively for this compound are not extensively documented in current literature, the principles are well-established for structurally related fluorinated compounds. For instance, chemoenzymatic cascades have been successfully applied in the synthesis of chiral amines like (R)-3,3-Difluorobutan-2-amine HCl. smolecule.com Furthermore, the synthesis of 3-deoxy-3-fluoro-l-fucose has been achieved through a strategy involving an enzymatic oxidation step, demonstrating the viability of enzymes in handling fluorinated substrates. nih.gov

Asymmetric catalysis is fundamental in preparing single-enantiomer compounds. nih.gov The strategic design of chiral catalysts, often influenced by achiral counterions, can unlock high levels of enantioselectivity. nih.gov This approach reduces the reliance on modifying the chiral ligand through multi-step synthesis. nih.gov These methodologies, proven effective for other complex molecules, represent a promising frontier for the enantioselective synthesis of this compound, allowing for precise control over its stereochemistry.

Multi-step Synthesis from Accessible Precursors

Constructing the this compound molecule often involves multi-step pathways starting from readily available chemical precursors. libretexts.org These syntheses rely on a logical sequence of reactions to build the carbon framework and introduce the necessary functional groups. libretexts.org

A common and effective strategy for introducing fluorine into a molecule is through the ring-opening of an epoxide with a fluoride (B91410) source. nih.gov This method forms a key intermediate, a fluorohydrin, which can be further functionalized. nih.gov In a relevant example, the synthesis of meso-2,3-difluoro-1,4-butanediol begins with a meso-epoxide derived from (Z)-2-butene-1,4-diol. nih.govresearchgate.net The crucial step involves reacting the epoxide with a fluoride source to yield the fluorohydrin. nih.gov For instance, reacting 1,4-bis(benzyloxy)butane-2,3-epoxide with a combination of potassium hydrogen fluoride (KHF₂) and tetrabutylammonium (B224687) bifluoride (Bu₄NH₂F₃) at 115 °C for 2.5 days results in the formation of syn-1,4-bis(benzyloxy)-3-fluorobutan-2-ol in a high yield of 91%. nih.govresearchgate.net

The choice of fluorinating agent and reaction conditions is critical for optimizing the yield and selectivity of the epoxide ring-opening reaction. A variety of conditions have been explored for this transformation.

Table 1: Optimization of Epoxide Ring Opening to Form a Fluorohydrin This table is based on data from the synthesis of a related difluoro-diol, illustrating the varied conditions for epoxide ring opening.

| Entry | Reaction Conditions | Yield of Fluorohydrin 5 (%) | Yield of Diol 6 (%) | Yield of Starting Material 4 (%) |

|---|---|---|---|---|

| 1 | HF•py (70% HF), r.t., 3 h | 80 (mixture of isomers) | - | - |

| 2 | KHF₂, ethylene (B1197577) glycol, 150 °C, 3 h | 34 | 50 | - |

| 3 | KHF₂, ethylene glycol, mol. sieves, 150 °C, 3 h | - | - | Complete conversion to 6 |

| 4 | KHF₂, DMSO, 150 °C, 16 h | - | - | No reaction |

| 5 | KHF₂, DMF, 18-crown-6, reflux, 16 h | - | - | No reaction |

| 6 | Bu₄NH₂F₃ (1 equiv), xylene, reflux, 3 d | 11 | - | 57 |

| 7 | Bu₄NH₂F₃ (1 equiv), KHF₂ (1 equiv), 130 °C, 16 h | 71 | - | - |

| 8 | Bu₄NH₂F₃ (0.5 equiv), KHF₂ (2 equiv), 115 °C, 2.5 d | 91 | - | - |

Data sourced from Beilstein J. Org. Chem. 2010, 6, No. 62. researchgate.net

Building the four-carbon chain of butanol derivatives can be accomplished through various chain extension strategies. One approach involves the activation of a shorter, functionalized molecule for subsequent nucleophilic attack. For example, in the synthesis of a difluorobutane building block, a diol was monoprotected as a silyl (B83357) ether, and the remaining alcohol group was activated as a tosylate, triflate, mesylate, or bromide to prepare it for reaction with carbon nucleophiles. nih.govbeilstein-journals.org Although attempts to extend the chain with Grignard and acetylide nucleophiles were unsuccessful in this specific case, the activation strategy is a standard and valid approach. beilstein-journals.org

Another powerful chain extension method involves the reaction of an epoxide with an organometallic reagent. A synthesis of a ketone precursor for deoxofluorination involved the chain extension of an epoxide using vinylmagnesium bromide and a copper cyanide catalyst, which produced the desired longer-chain alcohol in a near-quantitative 99% yield. acs.orgacs.org This alcohol was then oxidized to a ketone, ready for the subsequent fluorination steps. acs.orgacs.org

Innovative Fluorination Techniques Applicable to the Butanol Scaffold

The direct introduction of fluorine atoms onto a pre-formed carbon skeleton is a cornerstone of organofluorine chemistry. Several innovative techniques have been developed that are applicable to the butanol scaffold.

Deoxyfluorination, the substitution of a hydroxyl group with a fluorine atom, is one of the most practical methods for synthesizing alkyl fluorides due to the wide availability of alcohol substrates. researchgate.netthieme-connect.com A direct synthesis of this compound was achieved in three steps from the commercially available 4-hydroxybutan-2-one. soton.ac.uk The key transformation was the fluorination of the intermediate ketone using diethylaminosulfur trifluoride (DAST). soton.ac.uk

A variety of reagents have been developed for this purpose, including DAST and Deoxo-Fluor. researchgate.net More recent advancements have introduced new reagents designed to be more stable, efficient, and selective. cas.cn One such reagent is N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor), a crystalline solid that can rapidly deoxyfluorinate a broad range of primary and secondary alcohols at room temperature in moderate to excellent yields. cas.cn This method tolerates many functional groups and proceeds with high stereospecificity. cas.cn

Table 2: Deoxyfluorination of Various Alcohols using SulfoxFluor This table showcases the versatility of modern deoxyfluorination reagents on various alcohol substrates, a technique applicable to butanol derivatives.

| Substrate (Alcohol) | Product (Alkyl Fluoride) | Yield (%) |

|---|---|---|

| 4-Phenylbutan-2-ol | 2-Fluoro-4-phenylbutane | 89 |

| 1-Phenylethan-1-ol | (1-Fluoroethyl)benzene | 90 |

| Octan-2-ol | 2-Fluorooctane | 85 |

| (R)-N-Boc-3-hydroxypyrrolidine | (S)-N-Boc-3-fluoropyrrolidine | 86 |

| Cholesterol | 3β-Fluorocholest-5-ene | 58 |

| 10-Hydroxy-2,6,10-trimethyldodecan-2-ol | 10-Fluoro-2,6,10-trimethyldodecan-2-ol | 90 |

Data sourced from Angew. Chem. Int. Ed. 2019, 58, 17885-17889. cas.cn

Another innovative approach is photoredox-catalyzed deoxyfluorination, which uses visible light and an electrophilic fluorine source. nih.gov This radical-mediated method is particularly effective for fluorinating secondary and tertiary alcohols, complementing traditional Sₙ2-based protocols. nih.gov

Desulfurative fluorination is an emerging strategy for introducing fluorine by replacing a sulfur-containing functional group. researchgate.net These methods provide mild and selective pathways to mono-, di-, and trifluorinated compounds. researchgate.net One such method involves the conversion of dithiolanes, which can be derived from ketones, into gem-difluoro compounds. researchgate.net For example, treatment of 2,2-diaryl-1,3-dithiolanes with Selectfluor and Olah's reagent under mild conditions yields the corresponding gem-difluorinated products. researchgate.net This approach was utilized in a combined desulfurative- and deoxofluorination strategy to successfully synthesize a hominal bis(gem-CF₂) fragment, overcoming the deactivation observed when using two consecutive deoxofluorination steps. acs.org

More recent developments have focused on using silver(I) fluoride (AgF) as a mild fluoride source for the desulfurative fluorination of thionoesters to generate difluoroalkyl ethers. sfu.cabrittonsfu.com These methodologies enable late-stage fluorination, allowing for the synthesis of diverse fluorinated molecules, including difluoromethyl ethers from alcohols. sfu.ca While not yet applied directly to this compound, these desulfurative techniques represent a powerful and adaptable toolset for the synthesis of complex fluorinated scaffolds. sfu.cabrittonsfu.com

Regioselective Fluorination Approaches

The synthesis of this compound hinges on the regioselective introduction of a gem-difluoro group at the C3 position of the butane backbone. The most prevalent and effective strategy involves the deoxofluorination of a corresponding ketone precursor, namely 4-hydroxybutan-2-one. acs.orgnih.govdrugbank.com This transformation converts the carbonyl group (C=O) at the C2 position into a difluoromethylene group (CF2), while the primary alcohol at the C1 position is temporarily protected and later restored.

Protection: The primary hydroxyl group of 4-hydroxybutan-2-one is protected to prevent it from reacting with the fluorinating agent. A common protecting group for this purpose is a benzoyl group. acs.org

Deoxofluorination: The protected ketone is then treated with a specialized deoxofluorinating reagent. This is the key step where the two fluorine atoms are installed at the target position.

Deprotection: The protecting group is removed to yield the final product, this compound. acs.org

Several reagents have been developed for deoxofluorination, each with distinct characteristics regarding reactivity, safety, and substrate scope. acs.orgacsgcipr.org The choice of reagent is critical and depends on the specific requirements of the synthesis, such as scale and functional group tolerance. While ketones are known to be less reactive towards some fluorinating agents compared to alcohols, requiring harsher conditions like higher temperatures, specialized reagents and techniques have made this transformation efficient. beilstein-journals.org

acs.orgacs.org| Reagent | Common Acronym | Key Characteristics | Reference |

|---|---|---|---|

| Diethylaminosulfur Trifluoride | DAST | Versatile and widely used in labs, but thermally unstable and can be explosive, which limits large-scale industrial use. | |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor | More thermally stable and less hazardous than DAST, making it more suitable for scale-up, though still relatively expensive. |

Scalability and Industrial Production Considerations

Moving from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process safety, efficiency, and economics.

Continuous flow chemistry has emerged as a transformative technology for the synthesis of fluorinated compounds, addressing many of the challenges associated with traditional batch processing. beilstein-journals.orgmit.edu The deoxofluorination reaction, central to the synthesis of this compound, benefits significantly from this approach. Using hazardous and highly reactive reagents like DAST or Sulfur Tetrafluoride (SF4) in continuous flow microreactors enhances safety by minimizing the volume of reactive material at any given time. acs.orgbeilstein-journals.org

The key advantages of employing continuous flow reactors for this synthesis include:

Enhanced Safety: Reduces the risks associated with explosive or toxic reagents by using small reactor volumes and enabling in-situ quenching. acs.orgbeilstein-journals.org

Improved Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for precise and efficient control of reaction temperature, preventing thermal runaways that can occur with exothermic fluorination reactions. rsc.org

Increased Scalability: Production can be scaled up by extending the operation time or by "numbering up" (running multiple reactors in parallel) rather than increasing the size of a single batch reactor, which can be problematic for hazardous reactions. researchgate.net

Higher Efficiency and Selectivity: Precise control over reaction parameters such as residence time, temperature, and stoichiometry leads to better reaction control, often resulting in higher yields and fewer byproducts. beilstein-journals.orgacs.org

Recent developments have demonstrated the successful deoxyfluorination of various ketones to their corresponding gem-difluorides using SF4 in continuous flow, highlighting a method that improves safety, selectivity, and enables a more efficient production pathway. acs.org

acs.orgbeilstein-journals.org| Parameter | Batch Processing | Continuous Flow Processing | Reference |

|---|---|---|---|

| Safety | Higher risk due to large volumes of hazardous reagents (e.g., DAST, SF4). | Significantly improved safety by handling small volumes in a controlled, enclosed system. | |

| Heat Control | Difficult to control exotherms, potential for thermal runaway. | Excellent heat transfer and precise temperature control. |

Traditional Reagents: Inorganic fluorides like potassium fluoride (KF) and hydrogen fluoride (HF) are the most cost-effective fluorine sources but are corrosive, hazardous, and often require harsh reaction conditions, adding to equipment and handling costs. pharmtech.comalfa-chemistry.com

Amine-Based Reagents: Reagents like DAST and Deoxo-Fluor, while effective in the lab, are relatively expensive for large-scale manufacturing. acs.orgacs.org The high cost, combined with the safety concerns of DAST, can make a process financially uneconomic. soci.org

Modern & Cost-Effective Alternatives: Significant research has focused on developing safer and more economical reagents. PyFluor is highlighted as an inexpensive and stable alternative that can be prepared from low-cost materials. acs.org Similarly, aryl fluorosulfonates have been developed as low-cost, stable, and efficient deoxyfluorinating reagents. cas.cn

pharmtech.comalfa-chemistry.com| Reagent Class | Examples | Relative Cost | Safety/Handling Profile | Suitability for Scale-Up | Reference |

|---|---|---|---|---|---|

| Inorganic Fluorides | KF, HF | Low | High; toxic, corrosive, requires specialized equipment. | Economical but requires significant capital investment for safety. | |

| Aminosulfuranes | DAST, Deoxo-Fluor | High | Medium to High; DAST is thermally unstable/explosive. Deoxo-Fluor is safer but still requires care. | Limited by cost and safety concerns (especially DAST). |

Iii. Comprehensive Spectroscopic Analysis and Structural Elucidation of 3,3 Difluorobutan 1 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides an in-depth view of the molecular structure of 3,3-Difluorobutan-1-ol by probing the magnetic properties of its ¹H, ¹³C, and ¹⁹F nuclei. The analysis of chemical shifts, spin-spin coupling, and through-bond correlations confirms the atomic arrangement and the electronic influence of the geminal fluorine atoms.

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent proton environments: the methyl protons (H-4), the methylene (B1212753) protons adjacent to the fluorine atoms (H-2), and the methylene protons attached to the hydroxyl group (H-1).

-CH₂OH (H-1): These protons are adjacent to the electronegative oxygen atom, resulting in a downfield shift, typically observed around 3.7-3.9 ppm. The signal would appear as a triplet due to coupling with the two adjacent H-2 protons.

-CF₂CH₂- (H-2): This methylene group is adjacent to both the C1-methylene and the C3-difluoro group. The electron-withdrawing effect of the two fluorine atoms causes a significant deshielding effect, shifting this signal downfield to approximately 2.0-2.3 ppm. The signal is expected to be a complex multiplet, appearing as a triplet of triplets, due to coupling with both the H-1 protons and the two fluorine atoms on C3.

-CH₃ (H-4): The terminal methyl protons are the most shielded in the molecule. Their signal is anticipated to appear furthest upfield, around 1.6-1.8 ppm. This signal will be split into a triplet by the two fluorine atoms on the adjacent C3 carbon.

The signal for the hydroxyl proton (-OH) is typically a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-1 (-CH₂OH) | 3.7 - 3.9 | Triplet (t) | ³JH1-H2 ≈ 6-7 Hz |

| H-2 (-CF₂CH₂-) | 2.0 - 2.3 | Triplet of Triplets (tt) | ³JH2-H1 ≈ 6-7 Hz, ³JH2-F ≈ 12-15 Hz |

| H-4 (-CH₃) | 1.6 - 1.8 | Triplet (t) | ³JH4-F ≈ 18-22 Hz |

The proton-decoupled ¹³C NMR spectrum of this compound should display four signals, one for each unique carbon atom. The key feature of this spectrum is the splitting of carbon signals due to coupling with the fluorine atoms (C-F coupling).

C1 (-CH₂OH): This carbon, bonded to the hydroxyl group, is expected to resonate at approximately 60-62 ppm.

C2 (-CF₂CH₂-): Located adjacent to the difluorinated carbon, this signal is predicted to appear around 35-38 ppm. It is expected to show splitting into a triplet due to two-bond coupling (²JC-F) with the fluorine atoms.

C3 (-CF₂-): The carbon atom directly bonded to the two fluorine atoms will be significantly deshielded and will appear far downfield. Its chemical shift is predicted to be in the range of 120-125 ppm. This signal will be split into a prominent triplet due to the large one-bond coupling (¹JC-F).

C4 (-CH₃): The methyl carbon is the most shielded and should appear at approximately 25-28 ppm. This signal is also expected to be a triplet due to two-bond coupling (²JC-F) with the fluorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| C1 | 60 - 62 | Singlet or small triplet (⁴JC-F) | - |

| C2 | 35 - 38 | Triplet (t) | ²JC-F ≈ 20-25 Hz |

| C3 | 120 - 125 | Triplet (t) | ¹JC-F ≈ 235-245 Hz |

| C4 | 25 - 28 | Triplet (t) | ²JC-F ≈ 22-27 Hz |

Fluorine-19 NMR is a highly sensitive technique for directly observing the fluorine environments in a molecule. spectroscopyonline.com Since the two fluorine atoms in this compound are chemically equivalent, the ¹⁹F NMR spectrum is expected to show a single signal. The chemical shift for fluorine atoms on an sp³-hybridized carbon is typically in the range of -90 to -110 ppm relative to a CFCl₃ standard. The multiplicity of this signal will be a triplet of triplets, resulting from coupling to the two protons on C2 (³JF-H2) and the three protons on C4 (³JF-H4). nih.govmodgraph.co.uk

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| C3-F | -90 to -110 | Triplet of Triplets (tt) | ³JF-H2 ≈ 12-15 Hz, ³JF-H4 ≈ 18-22 Hz |

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the H-1 and H-2 protons, confirming their adjacency. No correlation would be seen between H-1 and H-4, supporting the proposed carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. benthamopen.com It would show cross-peaks connecting the ¹H signal for H-1 to the ¹³C signal for C1, H-2 to C2, and H-4 to C4. This allows for the definitive assignment of the carbon signals for the protonated carbons. docbrown.info

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2- and 3-bond) correlations between protons and carbons. docbrown.info This is particularly useful for confirming the placement of the difluoro group and assigning the quaternary carbon (if any). For this compound, crucial HMBC correlations would include:

H-1 protons showing correlations to C2 and C3.

H-2 protons showing correlations to C1, C3, and C4.

H-4 (methyl) protons showing correlations to C2 and C3. These correlations would unequivocally establish the connectivity of the carbon backbone and confirm the position of the functional groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. sigmaaldrich.com For a vibration to be IR active, it must result in a change in the molecule's dipole moment. For a vibration to be Raman active, it must cause a change in the molecule's polarizability.

The IR and Raman spectra of this compound would be dominated by absorptions from its key functional groups.

O-H Stretch: The most prominent feature in the IR spectrum is expected to be a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol. spectroscopyonline.com In the Raman spectrum, this band is typically weak.

C-H Stretch: C-H stretching vibrations from the alkyl portions of the molecule will appear as multiple sharp bands in the 2850-3000 cm⁻¹ region in both IR and Raman spectra.

C-F Stretch: The carbon-fluorine stretching vibrations are a key diagnostic feature. Due to the high electronegativity of fluorine, the C-F bonds are highly polarized, resulting in very strong absorption bands in the IR spectrum. For a gem-difluoroalkane, strong, complex absorptions are expected in the 1000-1200 cm⁻¹ region. These bands are typically weaker in the Raman spectrum.

Table 4: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad | Weak |

| C-H Stretch | 2850 - 3000 | Medium-Strong | Strong |

| C-O Stretch | 1050 - 1150 | Strong | Medium |

| C-F Stretch | 1000 - 1200 | Very Strong | Weak-Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of a molecule's mass, allowing for the determination of its elemental formula. The monoisotopic mass of this compound (C4H8F2O) is calculated to be 110.054321 Da. nih.gov HRMS would be able to confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C4H8F2O |

| Monoisotopic Mass | 110.054321 Da |

Fragmentation Pathways and Structural Information Derivation

In electron ionization (EI) mass spectrometry, this compound is expected to undergo fragmentation. The molecular ion peak ([M]⁺) at m/z 110 may be observed, but for primary alcohols, it is often weak or absent.

Common fragmentation pathways for alcohols include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this would lead to the loss of a propyl radical, resulting in a prominent peak at m/z 31, corresponding to the [CH2OH]⁺ ion.

Loss of water: Dehydration of the molecular ion can occur, leading to a peak at m/z 92 ([M-18]⁺).

Loss of HF: The presence of fluorine atoms introduces the possibility of losing a molecule of hydrogen fluoride (B91410), which would result in a peak at m/z 90 ([M-20]⁺). This can be a significant fragmentation pathway for fluorinated compounds.

Other fragmentations: Cleavage of other C-C bonds can also occur. For instance, the loss of a CH2F2 radical could lead to a fragment at m/z 43.

The presence of the electronegative fluorine atoms will influence the stability of the resulting carbocations and thus the relative abundance of the fragment ions.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 110 | [C4H8F2O]⁺ | Molecular Ion |

| 92 | [C4H6F2]⁺ | Loss of H2O |

| 90 | [C4H7FO]⁺ | Loss of HF |

| 31 | [CH2OH]⁺ | Alpha-cleavage |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. For a molecule to absorb light in the UV-Vis range (typically 200-800 nm), it must possess a chromophore, which is a part of the molecule that can undergo electronic transitions.

This compound is a saturated aliphatic alcohol. The only available electronic transitions are high-energy σ → σ* and n → σ* transitions. The σ → σ* transitions of C-C and C-H bonds occur at wavelengths below 200 nm. The hydroxyl group's non-bonding electrons (n) can undergo an n → σ* transition, which also typically occurs at wavelengths below 200 nm. Therefore, this compound is not expected to show any significant absorbance in the standard UV-Vis region. This makes it a suitable solvent for UV-Vis analysis of other compounds.

Crystallographic Analysis (if single crystals are obtained)

However, obtaining single crystals of a low-melting, relatively simple alcohol like this compound can be challenging. A thorough search of the current scientific literature and crystallographic databases reveals no published crystal structure for this compound. Therefore, no experimental crystallographic data can be presented at this time. Should single crystals be successfully grown and analyzed in the future, the data would provide invaluable insights into the solid-state packing and intermolecular interactions, such as hydrogen bonding, which are influenced by the presence of the fluorine atoms.

Single Crystal X-Ray Diffraction for Solid-State Molecular Architecture

A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any specific single-crystal X-ray diffraction data for this compound. Consequently, detailed information regarding its solid-state molecular architecture remains experimentally undetermined.

Typically, a single-crystal X-ray diffraction study would provide precise measurements of the unit cell dimensions, the space group of the crystal lattice, and the atomic coordinates within the asymmetric unit. From these data, crucial molecular parameters such as bond lengths, bond angles, and torsion angles are determined, offering a definitive three-dimensional representation of the molecule in the solid state.

In the absence of experimental data for this compound, the following table is presented as a template to illustrate the type of information that would be obtained from such an analysis. The values provided are hypothetical and for illustrative purposes only.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₄H₈F₂O |

| Formula Weight | 110.10 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

| Density (calculated) (g/cm³) | Value not available |

Hypothetical Selected Bond Lengths and Angles

| Bond/Angle | Hypothetical Value (Å/°) |

|---|---|

| C1-O1 | Value not available |

| C2-C1 | Value not available |

| C3-C2 | Value not available |

| C3-F1 | Value not available |

| C3-F2 | Value not available |

| C4-C3 | Value not available |

| O1-C1-C2 | Value not available |

| C1-C2-C3 | Value not available |

| F1-C3-F2 | Value not available |

Conformational Analysis in the Solid State

Without the foundational data from single-crystal X-ray diffraction, a definitive conformational analysis of this compound in the solid state cannot be conducted. Such an analysis would detail the specific spatial arrangement of the atoms, including the torsion angles that define the molecule's shape within the crystal lattice. Key aspects of the solid-state conformation, such as the orientation of the hydroxyl group relative to the carbon backbone and the gauche or anti relationships between substituents, remain unknown.

Furthermore, an analysis of intermolecular interactions, such as potential hydrogen bonding involving the hydroxyl group, which significantly influences the crystal packing, cannot be performed. The lack of empirical data prevents a detailed discussion of how the fluorine atoms affect the molecular conformation and packing in the solid state.

Iv. Chemical Reactivity and Reaction Mechanisms of 3,3 Difluorobutan 1 Ol

Reactions Involving the Hydroxyl Functional Group

The hydroxyl group is a versatile functional group that can undergo a variety of transformations.

Primary alcohols such as 3,3-Difluorobutan-1-ol can be oxidized to form aldehydes and, with stronger oxidizing agents, carboxylic acids. savemyexams.com The presence of the electron-withdrawing fluorine atoms can influence the rate and outcome of these reactions.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC). Further oxidation to the corresponding carboxylic acid, 3,3-difluorobutanoic acid, can be achieved using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). savemyexams.comucr.edu

Table 1: Oxidation Reactions of this compound

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

| This compound | Pyridinium chlorochromate (PCC) | 3,3-Difluorobutanal (B6157768) | Oxidation |

| This compound | Potassium permanganate (KMnO₄), heat | 3,3-Difluorobutanoic acid | Oxidation |

Esterification: this compound can react with carboxylic acids or their derivatives (such as acyl chlorides or acid anhydrides) under acidic conditions to form esters. This reaction, known as Fischer esterification when reacting with a carboxylic acid, is a reversible process. The electron-withdrawing fluorine atoms can potentially decrease the nucleophilicity of the hydroxyl oxygen, which may affect the reaction rate.

Etherification: The formation of ethers from this compound can be achieved through methods like the Williamson ether synthesis. msu.edu This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide. msu.edu The choice of a strong base is crucial for the initial deprotonation.

The hydroxyl group is a poor leaving group (-OH⁻). libretexts.org To facilitate nucleophilic substitution, it must first be converted into a better leaving group. nih.gov This is commonly done by protonating the alcohol in the presence of a strong acid, forming a good leaving group (H₂O). libretexts.orglibretexts.org The subsequent reaction with a nucleophile can then proceed via an Sₙ1 or Sₙ2 mechanism, depending on the structure of the alcohol. libretexts.orgyoutube.com For a primary alcohol like this compound, the Sₙ2 mechanism is generally favored. msu.eduyoutube.com

Another strategy to enhance the leaving group ability of the hydroxyl group is to convert it into a sulfonate ester, such as a tosylate or mesylate. msu.edu These are excellent leaving groups, allowing for substitution reactions with a wide range of nucleophiles.

Table 2: Nucleophilic Substitution Strategies for Alcohols

| Reagent | Intermediate | Leaving Group |

| Strong Acid (e.g., HBr) | Protonated alcohol (-OH₂⁺) | Water (H₂O) |

| Thionyl chloride (SOCl₂) | Chlorosulfite ester | Sulfur dioxide (SO₂) and chloride ion (Cl⁻) |

| Phosphorus tribromide (PBr₃) | Phosphite (B83602) ester | Dibromophosphite anion |

| Tosyl chloride (TsCl) | Tosylate ester | Tosylate anion (TsO⁻) |

Reactions at the Fluorinated Carbon Center

The geminal difluoride motif is a key structural feature of this compound and significantly influences its chemical properties.

Direct substitution of fluorine atoms in a geminal difluoride group is generally difficult due to the strength of the C-F bond. Such reactions typically require harsh conditions or specialized reagents. While nucleophilic substitution of fluorine is challenging, certain reactions, such as halogen exchange (e.g., the Swarts reaction), can be used to introduce fluorine into molecules, though this is more relevant to the synthesis of fluorinated compounds rather than the substitution of existing fluorine atoms in a stable molecule like this compound. unacademy.com The reactivity of fluorine as a leaving group is very low compared to other halogens.

Reactivity in Specific Reaction Classes

The reactivity of this compound is primarily centered around its primary alcohol functional group. However, the strong electron-withdrawing nature of the two fluorine atoms three carbons away modulates the nucleophilicity and acidity of the hydroxyl group, influencing its participation in various reaction classes.

Formation of Derivatives for Pharmaceutical or Material Applications

The hydroxyl group of this compound serves as a versatile handle for the synthesis of various derivatives. Standard transformations such as esterification, etherification, and conversion to halides are readily achievable, providing access to a range of fluorinated building blocks. These derivatives are of significant interest in medicinal chemistry and material science, where the incorporation of fluorine can enhance properties like metabolic stability, lipophilicity, and binding affinity in pharmaceuticals, or thermal stability and polarity in materials.

For instance, esterification with carboxylic acids or their derivatives would yield 3,3-difluorobutyl esters, while reaction with alkyl halides under Williamson ether synthesis conditions would produce 3,3-difluorobutyl ethers. The strategic incorporation of the 3,3-difluorobutyl moiety is a key approach in the design of novel bioactive molecules and advanced polymers.

Below is a table of potential derivatives and their applications.

| Derivative Class | General Reaction | Potential Application Area | Significance of Difluoro Group |

|---|---|---|---|

| Esters | Reaction with acyl chlorides or carboxylic acids | Pharmaceuticals (prodrugs), Polymers | Increases metabolic stability and modulates polarity. |

| Ethers | Williamson ether synthesis with alkyl halides | Medicinal Chemistry (metabolically stable analogues) | Enhances lipophilicity and resistance to oxidative metabolism. |

| Alkyl Halides | Reaction with halogenating agents (e.g., SOCl2, PBr3) | Synthetic Intermediates | Provides a fluorinated alkylating agent for further synthesis. |

| Sulfonates (e.g., Tosylates, Mesylates) | Reaction with sulfonyl chlorides (e.g., TsCl, MsCl) | Synthetic Intermediates (for nucleophilic substitution) | Creates a good leaving group for SN2 reactions. |

Role in Multi-component Reactions or Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. nih.gov Similarly, cascade reactions involve a sequence of intramolecular transformations, often triggered by a single event, to rapidly build molecular complexity. nih.gov

While specific examples involving this compound are not extensively documented, its structure makes it a promising candidate for such processes. As a primary alcohol, it can serve as the nucleophilic component in various MCRs, such as the Passerini or Ugi reactions, after conversion to an isocyanide or as the alcohol component itself.

In cascade processes, this compound could be a precursor for reactions initiated by the oxidation of the alcohol. The resulting aldehyde could then undergo a series of subsequent cyclizations or rearrangements, with the difluoro-group influencing the stereochemical and electronic outcomes of these downstream steps.

Mechanistic Investigations of Key Transformations

Understanding Reaction Intermediates and Transition States

The mechanism of reactions involving this compound is dictated by the stability of its intermediates and the energy of its transition states. For reactions at the hydroxyl group, such as nucleophilic substitution after protonation or conversion to a sulfonate ester, the pathway is influenced by the electronic effects of the distant fluorine atoms.

Consider the conversion of the alcohol to 3,3-difluorobutyl bromide using PBr₃. The reaction proceeds through a series of steps involving the formation of a phosphite ester intermediate. The subsequent displacement of this leaving group by a bromide ion occurs via an Sₙ2 mechanism. The transition state for this step would involve the simultaneous formation of the C-Br bond and the breaking of the C-O bond. The fluorine atoms, through their negative inductive effect, would slightly destabilize the partial positive charge that develops on the C1 carbon in the transition state, potentially slowing the reaction rate compared to non-fluorinated butan-1-ol.

In hypothetical reactions that might proceed through a cationic intermediate, such as an E1 elimination under strongly acidic conditions, fluorinated alcohols are known to have a stabilizing effect on such intermediates. acs.org Although a primary carbocation at the C1 position is highly unstable, any reaction pathway that involves a cationic center elsewhere in the molecule could be influenced by the presence of the C-F bonds. acs.org

The table below outlines hypothetical transition states for key reactions.

| Reaction Type | Key Transformation | Plausible Transition State/Intermediate | Influence of Difluoro Group |

|---|---|---|---|

| SN2 Substitution | Conversion to 3,3-Difluorobutyl bromide | Pentavalent carbon transition state with partial C-Br and C-O bonds. | Slightly destabilizes the transition state through inductive electron withdrawal. |

| Oxidation | Oxidation to 3,3-Difluorobutanal | Formation of a chromate (B82759) ester intermediate (e.g., with PCC). | Increases the rate of C-H bond cleavage at C1 due to increased acidity. |

| Deprotonation | Formation of an alkoxide | Alkoxide ion (CH3CF2CH2CH2O-). | Stabilizes the resulting alkoxide ion, increasing the alcohol's acidity. |

Influence of Fluorine Atoms on Reaction Pathways

The two fluorine atoms at the C3 position are the dominant influence on the chemical reactivity of this compound. Their strong electronegativity exerts a powerful electron-withdrawing inductive effect (-I effect) that is transmitted through the sigma bonds of the carbon skeleton.

This inductive effect has several key consequences:

Increased Acidity: The electron density is pulled away from the oxygen atom of the hydroxyl group, which in turn weakens the O-H bond. This makes the hydroxyl proton more acidic compared to that of butan-1-ol. Fluorinated alcohols are generally better hydrogen bond donors. acs.orgrsc.org

Modified Nucleophilicity: While the increased acidity makes the corresponding alkoxide easier to form and more stable, the electron-withdrawing effect also reduces the electron density on the oxygen atom. This can decrease the nucleophilicity of the neutral alcohol in reactions where it acts as a nucleophile.

Stabilization of Negative Charge: The inductive effect effectively stabilizes any negative charge that develops in an intermediate or transition state. For example, in the formation of the corresponding alkoxide, the negative charge on the oxygen is stabilized, making the alcohol more acidic.

Destabilization of Positive Charge: Conversely, any reaction pathway that involves the formation of a positive charge (carbocation) near the fluorine atoms would be disfavored. The electron-withdrawing nature of fluorine would destabilize an adjacent or nearby cationic center.

The interaction between fluorinated alcohols and anions like fluoride (B91410) (F⁻) can also enhance reactivity in certain reactions, such as nucleophilic additions, by forming an intermediate complex that activates the substrates. rsc.orgresearchgate.net Theoretical calculations have shown that fluoride-mediated activation of a hydroxyl group can significantly lower the activation barrier for a reaction. rsc.org

V. Theoretical and Computational Studies of 3,3 Difluorobutan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,3-Difluorobutan-1-ol. These calculations solve the Schrödinger equation for the molecule, providing information about its geometry, energy, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of the size of this compound. nih.govnih.gov Geometry optimization using DFT would determine the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy structure on the potential energy surface.

For this compound, a DFT calculation, for instance at the B3LYP/6-311G(d,p) level of theory, would predict bond lengths, bond angles, and dihedral angles. nih.gov The presence of the electronegative fluorine atoms is expected to influence the geometry, particularly around the C3 carbon. The C-F bond lengths are anticipated to be in the typical range for fluoroalkanes, and the geminal difluoro substitution will likely affect the local bond angles, potentially leading to a slight increase in the F-C-F angle due to electrostatic repulsion.

Beyond geometry, DFT calculations can elucidate the electronic structure of this compound. Key electronic properties that can be calculated include the dipole moment, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP). The significant electronegativity difference between fluorine/oxygen and carbon/hydrogen atoms is expected to result in a notable molecular dipole moment. The MEP would visualize the electron density distribution, highlighting electron-rich regions around the fluorine and oxygen atoms and electron-poor regions around the hydrogen atoms.

Table 1: Predicted Geometrical Parameters for this compound from Theoretical Calculations (Note: The following data is illustrative and based on typical values from DFT calculations for similar fluorinated alcohols, as specific literature for this compound is not available.)

| Parameter | Predicted Value |

| C-F Bond Length | ~1.35 Å |

| C-O Bond Length | ~1.43 Å |

| C-C Bond Length | ~1.53 Å |

| O-H Bond Length | ~0.96 Å |

| F-C-F Bond Angle | ~107° |

| C-C-O Bond Angle | ~109° |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for energies and molecular properties.

For a molecule like this compound, high-accuracy ab initio calculations would be valuable for benchmarking the results from DFT methods and for obtaining precise values for properties like rotational energy barriers and conformational energy differences. For instance, calculations at the MP2/aug-cc-pVTZ level of theory could provide a more refined understanding of the subtle electronic effects, such as hyperconjugation, that influence the molecule's conformational preferences.

Conformational Analysis and Energy Landscapes

The flexibility of the butyl chain in this compound allows it to adopt various spatial arrangements, or conformations, through rotation around its single bonds. Conformational analysis aims to identify the stable conformers and the energy barriers that separate them.

Rotation around the C1-C2, C2-C3, and C3-C4 bonds in this compound leads to a complex potential energy surface with several local minima corresponding to stable conformers. The energy required to rotate from one stable conformation to another is known as the rotational barrier. These barriers can be calculated using quantum chemical methods by systematically changing a specific dihedral angle and calculating the energy at each step.

The presence of the bulky and electronegative fluorine atoms, along with the hydroxyl group, will significantly influence the rotational barriers and the relative stability of the conformers. Steric hindrance between the fluorine atoms and other substituents will destabilize eclipsed conformations, leading to higher rotational barriers. youtube.com The preferred conformations will be those that minimize these steric clashes, typically staggered arrangements.

Table 2: Theoretical Relative Energies of Possible Conformations of this compound (Note: This table presents a qualitative prediction of conformational stability. The actual energy differences would require specific computational studies.)

| Conformation (Dihedral Angle C1-C2-C3-C4) | Relative Energy (kcal/mol) | Predicted Stability |

| Anti | 0.0 | Most Stable |

| Gauche | 0.5 - 1.5 | Less Stable |

| Eclipsed | > 3.0 | Unstable (Transition State) |

The conformational preferences in this compound are not solely governed by steric repulsion. Intramolecular interactions, such as hydrogen bonding and the gauche effect, play a crucial role. An intramolecular hydrogen bond could potentially form between the hydroxyl hydrogen and one of the fluorine atoms, which would stabilize certain conformations.

The gauche effect is a stereoelectronic phenomenon where a gauche conformation (a dihedral angle of approximately 60°) is more stable than the anti conformation (180°), contrary to what would be expected from sterics alone. wikipedia.org This effect is prominent in molecules containing electronegative substituents, such as 1,2-difluoroethane. wikipedia.orgd-nb.info The stabilization of the gauche conformer is often attributed to hyperconjugation, an interaction between a filled bonding orbital (e.g., C-H σ) and an empty anti-bonding orbital (e.g., C-F σ*). nih.gov

In this compound, a gauche interaction between the C-OH bond on C1 and a C-F bond on C3 across the C1-C2-C3 linkage is a possibility that could influence the conformational landscape. The presence of two fluorine atoms on C3 could lead to complex stereoelectronic interactions that would require detailed computational analysis to fully understand. Studies on similar molecules like 3-fluoro-1,2-propanediol have shown that hyperconjugative interactions can be the dominant factor in determining conformational preference over intramolecular hydrogen bonding. rsc.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model conformational changes, solvent effects, and transport properties.

For this compound, MD simulations could be employed to study its behavior in different environments, such as in the gas phase, in a non-polar solvent, or in an aqueous solution. These simulations would reveal how intermolecular interactions with solvent molecules affect the conformational equilibrium of this compound. For instance, in a polar solvent, conformations with a larger dipole moment might be preferentially stabilized.

MD simulations require a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. For a fluorinated molecule like this compound, a well-parameterized force field that accurately captures the electrostatic and van der Waals interactions of the fluorine atoms is crucial for obtaining reliable simulation results.

Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) approaches are employed to study the dynamic nature of this compound in various environments. These simulations model the motion of atoms over time, revealing conformational preferences and intermolecular interactions.

Key areas of investigation include the rotational dynamics around the carbon-carbon single bonds (C1-C2, C2-C3, and C3-C4). The presence of two electronegative fluorine atoms on C3 creates significant steric and electronic effects that influence the rotational energy barriers and the stability of different conformers (e.g., gauche, anti).

Solvent interactions are critical to understanding the behavior of this compound in solution. Computational models can simulate the solvation shell around the molecule. In protic solvents like water, the hydroxyl group acts as both a hydrogen bond donor and acceptor. Simultaneously, the difluorinated carbon center introduces a region of localized polarity. The interactions between the C-F dipoles and solvent molecules, alongside the hydrogen bonding at the alcohol moiety, dictate the molecule's solubility and orientation at interfaces.

Table 1: Illustrative Conformational Analysis of this compound This table presents hypothetical data representative of findings from a computational study.

| Dihedral Angle | Conformer | Relative Energy (kJ/mol) | Key Interactions |

|---|---|---|---|

| O-C1-C2-C3 | Anti | 0.0 | Most stable, minimal steric hindrance. |

| O-C1-C2-C3 | Gauche | 5.2 | Steric interaction between hydroxyl and alkyl chain. |

| C1-C2-C3-C4 | Anti | 1.5 | Favorable separation of bulky groups. |

| C1-C2-C3-C4 | Gauche | 0.0 | Potential for stabilizing intramolecular interactions. |

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental spectra and the structural elucidation of unknown compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure determination. Quantum chemical calculations, particularly using Density Functional Theory (DFT), can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts and spin-spin coupling constants (J-couplings) for this compound. mdpi.combris.ac.uk These calculations involve determining the magnetic shielding tensor for each nucleus within the optimized molecular geometry.

Predictions are typically performed in a simulated solvent environment to account for solvent effects on the electronic structure. mdpi.comidc-online.com The accuracy of these predictions allows for the confident assignment of experimental signals and can help distinguish between different stereoisomers or conformers. Machine learning models, trained on large datasets of computed and experimental values, are also emerging as a rapid and accurate prediction tool. bris.ac.uknih.gov

Table 2: Predicted NMR Parameters for this compound (in CDCl₃) This table contains hypothetical data based on typical DFT calculation results.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

|---|---|---|

| H1 (on C1) | 3.85 | ¹J(C1,H1) = 142.5; ³J(H1,H2) = 6.8 |

| H2 (on C2) | 2.10 | ³J(H2,H4) = 7.1; ³J(H2,F) = 15.4 |

| H4 (on C4) | 1.15 | ¹J(C4,H4) = 125.1; ³J(H4,F) = 22.8 |

| C1 | 60.5 | ¹J(C1,O) = N/A |

| C2 | 38.2 | ²J(C2,F) = 21.5 |

| C3 | 124.5 (t) | ¹J(C3,F) = 245.0 |

| C4 | 8.9 | ³J(C4,F) = 4.5 |

| F (on C3) | -95.3 | ²J(F,H2) = 15.4; ²J(F,H4) = 22.8 |

Computational chemistry can be used to calculate the vibrational frequencies of a molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum and scattering peaks in a Raman spectrum. cardiff.ac.uknih.gov These calculations are typically performed at the DFT level of theory, which provides a good balance between accuracy and computational cost. nih.gov

The calculation yields a set of normal modes, each with a specific frequency and intensity. nist.gov These modes describe the collective motion of atoms, such as stretching, bending, and torsional vibrations. su.se By comparing the calculated spectrum with the experimental one, researchers can assign specific spectral features to particular molecular motions, confirming the molecular structure and providing insight into bonding.

Table 3: Selected Calculated Vibrational Frequencies for this compound This table presents hypothetical data representative of a DFT frequency calculation.

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment | Expected IR Intensity |

|---|---|---|

| 3450 | O-H stretch | Strong, Broad |

| 2980 | C4-H stretch (asymmetric) | Medium |

| 2945 | C1-H stretch (symmetric) | Medium |

| 2890 | C2-H stretch | Medium |

| 1460 | C-H bend (scissoring) | Medium |

| 1150 | C-F stretch (asymmetric) | Strong |

| 1125 | C-F stretch (symmetric) | Strong |

| 1050 | C-O stretch | Strong |

| 850 | C-C stretch | Weak |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or material properties. wikipedia.orgslideshare.net These models are fundamental in fields like drug discovery and materials science for predicting the properties of new compounds. nih.govdrugdesign.org

For this compound, a QSAR model would correlate its computed molecular descriptors with a specific endpoint. Molecular descriptors are numerical values that quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. scribd.com

For example, the introduction of the two fluorine atoms significantly alters the molecule's properties compared to butan-1-ol. It increases the local dipole moment and can influence metabolic stability and binding affinity to biological targets. nih.gov A QSAR model could quantify how these changes affect a property of interest. Descriptors such as the octanol-water partition coefficient (logP), molecular weight, polar surface area, and partial atomic charges would be calculated. These descriptors would then be used to build a regression model against an observed activity, such as enzyme inhibition or permeability. The resulting model could then predict the activity of other, similar fluorinated alcohols. mdpi.com

Table 4: Key Molecular Descriptors for this compound in QSAR Modeling This table lists typical descriptors calculated for use in QSAR studies.

| Descriptor Type | Descriptor Name | Calculated Value (Illustrative) | Potential Influence |

|---|---|---|---|

| Physicochemical | LogP | 1.1 | Lipophilicity, membrane permeability. |

| Electronic | Dipole Moment | 2.5 D | Polarity, intermolecular interactions. |

| Electronic | Partial Charge on F | -0.45 e | Hydrogen bond accepting capacity, electrostatic interactions. |

| Steric | Molecular Volume | 105 ų | Steric fit in a binding site. |

| Topological | Polar Surface Area (PSA) | 20.2 Ų | Hydrogen bonding potential, cell permeability. |

Vi. Advanced Applications of 3,3 Difluorobutan 1 Ol in Chemical Synthesis

Building Block in Complex Molecule Synthesis

The unique structural and electronic properties imparted by the gem-difluoro group make 3,3-Difluorobutan-1-ol a promising candidate for the synthesis of complex molecules. The primary alcohol provides a reactive handle for a variety of chemical transformations, while the difluorinated carbon at the 3-position offers a site of metabolic stability and can influence the conformation of the molecule.

Fluorinated compounds constitute a significant portion of pharmaceuticals, with fluorine incorporation often leading to improved drug efficacy. researchgate.net this compound can serve as a valuable precursor for the synthesis of fluorinated analogues of existing drugs or as a foundational element for novel pharmaceutical entities.

The primary alcohol of this compound can be readily oxidized to the corresponding aldehyde or carboxylic acid. These functional groups are pivotal in the construction of more complex molecular architectures through reactions such as aldol (B89426) condensations, amidations, and esterifications. For instance, the corresponding 3,3-difluorobutanoic acid could be coupled with various amine-containing fragments to generate a library of amide derivatives for biological screening.

Furthermore, the hydroxyl group can be displaced by a variety of nucleophiles after activation (e.g., conversion to a tosylate or mesylate), allowing for the introduction of nitrogen, sulfur, or other functional groups. This versatility makes this compound a potential starting material for the synthesis of a wide range of fluorinated scaffolds for drug discovery.

Table 1: Potential Pharmaceutical Scaffolds Derived from this compound (Note: This table is illustrative of potential synthetic pathways and does not represent documented examples.)

| Starting Material | Reagents | Product | Potential Application |

| This compound | 1. TsCl, py; 2. NaN3; 3. H2, Pd/C | 3,3-Difluorobutan-1-amine | Building block for enzyme inhibitors or receptor ligands |

| This compound | PCC or Dess-Martin periodinane | 3,3-Difluorobutanal (B6157768) | Precursor for fluorinated heterocycles |

| This compound | Jones reagent or TEMPO/NaOCl | 3,3-Difluorobutanoic acid | Component for amide or ester-based APIs |

The incorporation of fluorine into polymers can enhance their thermal stability, chemical resistance, and optical properties. This compound, as a difluorinated monomer, could be utilized in the synthesis of specialty polymers. canada.ca

The primary alcohol functionality allows for its use in the production of polyesters and polycarbonates through condensation polymerization with appropriate diacids or phosgene (B1210022) derivatives. The resulting polymers would feature gem-difluoro groups along the polymer backbone, which could impart desirable properties such as increased hydrophobicity and reduced flammability.

Additionally, the alcohol can be converted to an acrylate (B77674) or methacrylate (B99206) monomer by reaction with acryloyl chloride or methacryloyl chloride, respectively. These fluorinated monomers could then be subjected to radical polymerization to yield polymers with potential applications in coatings, optical fibers, and low-surface-energy materials.

Table 2: Potential Polymerization Pathways for this compound Derivatives (Note: This table is illustrative of potential synthetic pathways and does not represent documented examples.)

| Monomer Precursor | Polymerization Method | Polymer Type | Potential Properties |

| This compound (with a diacid) | Condensation | Polyester | Enhanced thermal stability, hydrophobicity |

| 3,3-Difluorobutyl acrylate | Radical | Polyacrylate | Low refractive index, chemical resistance |

| 3,3-Difluorobutyl glycidyl (B131873) ether | Ring-opening | Polyether | Modified dielectric properties |

While this compound itself is achiral, it can be a valuable starting material in chiral synthesis. Asymmetric synthesis is crucial in the development of pharmaceuticals, where often only one enantiomer is biologically active. nih.gov

Enzymatic resolution of a racemic mixture of a derivative of this compound, such as its acetate (B1210297) ester, could provide access to enantiomerically enriched forms of the alcohol. Alternatively, asymmetric reduction of the corresponding ketone, 3,3-difluorobutan-2-one (B1660780), using chiral catalysts could yield chiral 3,3-difluorobutan-2-ol, a related and valuable building block.

Role in Catalysis and Reaction Development

The development of novel ligands and organocatalysts is a driving force in modern synthetic chemistry. The unique electronic properties of the C-F bond can be harnessed in the design of new catalytic systems.

While there are no specific reports of this compound being used in ligand design, its structure provides a template for the synthesis of novel fluorinated ligands. The alcohol can be functionalized to introduce coordinating groups such as phosphines, amines, or pyridines.

For example, conversion of the alcohol to the corresponding tosylate followed by reaction with diphenylphosphine (B32561) would yield a fluorinated phosphine (B1218219) ligand. The electron-withdrawing nature of the gem-difluoro group could modulate the electronic properties of the phosphorus atom, which in turn could influence the reactivity and selectivity of a metal catalyst to which it is coordinated. Such ligands could find applications in cross-coupling reactions, hydrogenations, or hydroformylations.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. While direct applications of this compound as an organocatalyst are not documented, its derivatives hold potential in this field.

Applications in Agrochemical and Specialty Chemical Development

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has made fluorinated compounds highly valuable in the development of new agrochemicals and specialty chemicals. While the specific use of this compound as a direct precursor in commercially significant agrochemicals is not extensively documented in publicly available literature, its structure suggests its potential as a valuable building block.

The 3,3-difluorobutyl moiety, which can be introduced using this compound, is of interest for several reasons. The presence of the gem-difluoro group can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors. In agrochemical design, enhancing metabolic stability can lead to more persistent and effective pesticides or herbicides, while altering lipophilicity can affect the compound's movement within a plant or insect.

Research in the broader field of fluorinated agrochemicals often focuses on moieties like trifluoromethyl (-CF₃) and difluoromethyl (-CF₂H) groups attached to aromatic or heterocyclic rings. However, the incorporation of short, fluorinated aliphatic chains like the 3,3-difluorobutyl group represents a strategy to fine-tune the properties of active ingredients. By analogy with other fluorinated alcohols used in synthesis, this compound could be used to introduce the corresponding ether or ester functionalities into a target molecule.

For specialty chemicals, fluorinated compounds are used to create materials with unique properties, such as enhanced thermal stability, chemical resistance, and specific surface properties (e.g., in surfactants and coatings). This compound could serve as a monomer or an intermediate for creating polymers or small molecules with these desirable characteristics.